molecular formula C16H14FN5O B2478787 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034383-45-2

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2478787
CAS RN: 2034383-45-2
M. Wt: 311.32
InChI Key: HCMNPLKZJRGZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a heterocyclic compound . It is part of a class of compounds that have shown a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and it is insoluble in water .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Therapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively utilized in cancer treatment due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Research developments in fluorine chemistry have significantly contributed to the more precise use of these compounds in treating cancer, with 5-FU being the most widely used, treating over 2 million cancer patients annually. This research includes methods for 5-FU synthesis, incorporating radioactive and stable isotopes to study metabolism and biodistribution, and preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. These compounds' interaction with nucleic acids, impacting structure and dynamics, has been elucidated through both computational and experimental studies, highlighting new insights into their mechanisms of action beyond thymidylate synthase inhibition, including effects on RNA- and DNA-modifying enzymes (Gmeiner, 2020).

Pharmacophore Design for Kinase Inhibition

Compounds with a pyridine scaffold have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds explores their design, synthesis, and activity studies. These inhibitors bind to the ATP pocket of p38 kinase, displaying high selectivity and potency, contributing to the understanding of kinase inhibition mechanisms (Scior et al., 2011).

Nicotinamide in Neuroprotection and Cognitive Function

Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), plays a critical role in cellular energy production, stress responses, and longevity. It has been explored for its potential neuroprotective effects and its ability to influence the neurobiology of addiction, suggesting a possible therapeutic target for addictive behavior and cognitive impairment. This includes evidence that raising intracellular NAD+ levels may benefit patients with food addiction and/or substance abuse, highlighting nicotinamide's importance in neuroscience research (Braidy et al., 2020).

properties

IUPAC Name

5-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMNPLKZJRGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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